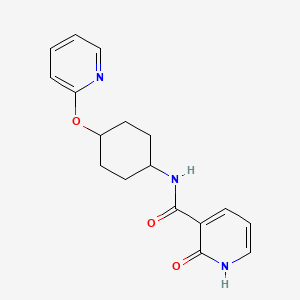

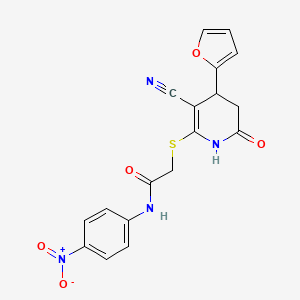

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

カタログ番号:

B2662083

CAS番号:

896020-85-2

分子量:

273.73

InChIキー:

LZMLIMWLBRIHHD-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is a chemical compound. It has been mentioned in the context of G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound has been described in the context of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular formula of “this compound” is C11H12ClNO3S. Unfortunately, the specific structural details of this compound are not available in the search results.科学的研究の応用

Material Science and Chemistry

- The synthesis of ordered polyamides through direct polycondensation highlights the relevance of structurally specific benzamides in designing novel polymeric materials. These materials demonstrate potential applications in creating ordered structures with inherent viscosities, indicating their utility in engineering and material sciences (Ueda & Sugiyama, 1994).

Crystal Structure and Molecular Analysis

- Detailed crystal structure analysis and spectroscopic studies of benzamide derivatives reveal their complex molecular geometry and electronic properties. These studies provide insights into the molecular behaviors of benzamides, aiding in the development of materials and compounds with specific properties (Demir et al., 2016).

Environmental Science

- Research into the photocatalytic degradation of environmental pollutants highlights the role of benzamide derivatives in enhancing the efficiency of pollutant degradation processes. These findings suggest potential applications in environmental remediation technologies (Torimoto et al., 1996).

Pharmacological Research

- The synthesis of novel fluorescence probes based on benzamide derivatives for reliably detecting reactive oxygen species indicates the application of these compounds in biological and chemical research. Such probes can help in understanding oxidative stress and its implications for health and disease (Setsukinai et al., 2003).

Molecular Rearrangements and Synthesis

- Studies on the rearrangement of benzoxazine-ones to quinazolinediones via an isocyanate carboxamide intermediate underscore the chemical versatility of benzamide derivatives. Such transformations are crucial for synthesizing a wide range of chemical compounds with varied biological and pharmacological activities (Azizian et al., 2000).

Supramolecular Chemistry

- The synthesis and gelation behavior of N-(thiazol-2-yl) benzamide derivatives underline their significance in the development of supramolecular gelators. These compounds' ability to form stable gels through non-covalent interactions opens up new avenues for material science, particularly in designing novel gel-based systems (Yadav & Ballabh, 2020).

作用機序

特性

IUPAC Name |

3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-3,6,10H,4-5,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMLIMWLBRIHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(...

Cat. No.: B2662000

CAS No.: 865160-90-3

{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamin...

Cat. No.: B2662001

CAS No.: 1989672-64-1

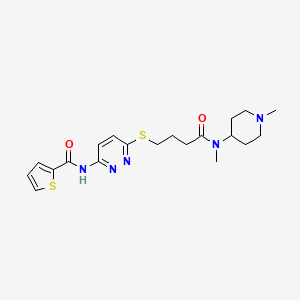

2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyri...

Cat. No.: B2662003

CAS No.: 797797-22-9

1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]py...

Cat. No.: B2662004

CAS No.: 921469-78-5

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)

![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)

![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)

![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)